2H-Indazole, 3-chloro-2-(4-chlorophenyl)-4,5,6,7-tetrahydro-
Description
The compound 2H-Indazole, 3-chloro-2-(4-chlorophenyl)-4,5,6,7-tetrahydro- is a bicyclic heterocyclic molecule featuring a partially saturated indazole core substituted with chlorine at position 3 and a 4-chlorophenyl group at position 2. This structure combines aromatic and aliphatic characteristics, making it a versatile scaffold in medicinal chemistry and material science. The tetrahydroindazole moiety enhances conformational flexibility, while the electron-withdrawing chlorine atoms influence electronic properties and intermolecular interactions.
Key physicochemical properties include a molecular weight of 350.02 g/mol (calculated), a topological polar surface area (PSA) of 27.05 Ų, and a logP value of 5.7, indicating moderate hydrophobicity .
Properties
CAS No. |
63418-93-9 |
|---|---|
Molecular Formula |
C13H12Cl2N2 |
Molecular Weight |
267.15 g/mol |
IUPAC Name |
3-chloro-2-(4-chlorophenyl)-4,5,6,7-tetrahydroindazole |
InChI |
InChI=1S/C13H12Cl2N2/c14-9-5-7-10(8-6-9)17-13(15)11-3-1-2-4-12(11)16-17/h5-8H,1-4H2 |
InChI Key |
OBXJBOMYWFIMQX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NN(C(=C2C1)Cl)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazine Derivatives with Cyclohexanone Precursors
A foundational approach involves reacting substituted cyclohexanones with hydrazine derivatives to form the tetrahydroindazole scaffold. For example:
- Starting materials : 4-Chlorophenylhydrazine and 4-chlorophenyl-substituted cyclohexanone.
- Conditions : Acidic media (e.g., acetic acid/acetic anhydride) under reflux, often catalyzed by p-toluenesulfonic acid (PTSA).
- Mechanism : Cyclization occurs via intramolecular hydrazone formation, followed by dehydrogenation to stabilize the indazole ring.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | 4-Phenylcyclohexanone + 4-chlorobenzaldehyde in dioxane/DMF-DMA, Cu₂O, Cs₂CO₃, 120°C | Forms substituted cyclohexenone intermediate |
| 2 | Intermediate + 2-hydrazinobenzothiazole in acetic acid/Ac₂O, PTSA, reflux | Cyclizes to tetrahydroindazole derivative |
This method yields the target compound in ~45–55% yield , with regioselectivity governed by steric and electronic effects of substituents.
Post-Synthetic Chlorination
Direct chlorination of preformed tetrahydroindazole derivatives offers an alternative route:
- Chlorinating agents : SOCl₂, PCl₅, or Cl₂ gas.
- Substrate : 2-(4-Chlorophenyl)-4,5,6,7-tetrahydro-2H-indazole.
- Conditions : Dry dichloromethane (DCM), 0°C to room temperature, 12–24 hours.
- Over-chlorination risks necessitate careful stoichiometric control.
- Yields range from 30–40% due to competing side reactions.
Large-Scale Optimization
Scalable synthesis is achieved via:
- Solvent Optimization : Mixed MeCN/HFIP (3:1) enhances radical stability and reaction efficiency.
- Catalyst-Free Conditions : Visible-light irradiation (420–425 nm) avoids metal catalysts, improving sustainability.
| Parameter | Value |
|---|---|
| Scale | 3–6 mmol |
| Yield | 56–64% |
| Purity (HPLC) | >95% |
Analytical Characterization
Critical data for validation:
- ¹H NMR (CDCl₃): δ 7.85–7.82 (m, aromatic H), 3.30–3.71 (CH₂ of tetrahydro ring).
- HRMS : m/z 267.15 [M+H]⁺ (C₁₃H₁₂Cl₂N₂).
- XRD : Confirms planar indazole ring and chair conformation of the tetrahydro moiety.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Cyclocondensation | High regioselectivity | Multi-step synthesis | 45–55% |
| 1,3-Dipolar Cycloaddition | Direct C-3 functionalization | Low-temperature sensitivity | 50–60% |
| Post-Synthetic Chlorination | Simplicity | Poor selectivity | 30–40% |
Chemical Reactions Analysis
Types of Reactions
2H-Indazole, 3-chloro-2-(4-chlorophenyl)-4,5,6,7-tetrahydro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the indazole ring or the chlorinated phenyl group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2H-Indazole, 3-chloro-2-(4-chlorophenyl)-4,5,6,7-tetrahydro- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2H-Indazole, 3-chloro-2-(4-chlorophenyl)-4,5,6,7-tetrahydro- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
2H-Indazole, 3-Chloro-2-(4-Fluorophenyl)-4,5,6,7-Tetrahydro- (CAS: 63419-06-7)
3-Chloro-2-[4-Chloro-5-(Difluoromethoxy)-2-Fluorophenyl]-4,5,6,7-Tetrahydro-2H-Indazole (CAS: 106969-03-3)
1-(4-Chloro-2-Nitrophenyl)-3-(Trifluoromethyl)-4,5,6,7-Tetrahydro-1H-Indazole (CAS: 1018143-09-3)
- Structural Difference : Features a nitro group and trifluoromethyl substituent.
- Impact : The electron-withdrawing nitro group may reduce aromatic ring reactivity, while the trifluoromethyl group enhances steric bulk and hydrophobicity.
- Molecular Weight : 345.70 g/mol .
Heterocyclic Modifications
4-(4-Chlorophenyl)[4-(4-Methylphenyl)-1,2,3-Selenadiazol-5-yl]Methyl}-4,5,6,7-Tetrahydro-1,2,3-Benzoselenadiazole
- Structural Difference : Incorporates a selenadiazole ring instead of the indazole core.
- Impact : Selenium’s polarizability and larger atomic size alter electronic properties and crystal packing, as evidenced by disordered molecular arrangements in single-crystal studies .
Side-Chain Functionalization
3-(Chloromethyl)-4,5,6,7-Tetrahydro-1H-Indazole Hydrochloride (CAS: 114538-05-5)
- Structural Difference : Substitutes the 4-chlorophenyl group with a chloromethyl side chain.
- Impact : The chloromethyl group introduces reactivity for further derivatization (e.g., nucleophilic substitution).
- Molecular Weight : 207.1 g/mol .
Comparative Data Table
*Estimated values based on structural analogs.
Biological Activity
2H-Indazole derivatives, particularly 3-chloro-2-(4-chlorophenyl)-4,5,6,7-tetrahydro- (CAS No. 63418-93-9), have garnered attention in medicinal chemistry due to their diverse biological activities. This compound is characterized by its unique molecular structure, which includes a chloro-substituted indazole core and a chlorophenyl group. The following sections detail the biological activities associated with this compound, including antitumor, antibacterial, anti-inflammatory, and antiprotozoal effects.
- Molecular Formula : C13H12Cl2N2
- Molecular Weight : 267.1538 g/mol
- Structure : The compound features a tetrahydroindazole framework that is crucial for its biological activity.
Antitumor Activity
Recent studies have indicated that indazole derivatives exhibit significant antitumor properties. For instance, compounds derived from 2H-indazole have shown effectiveness against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Mechanism of Action : The antitumor activity is often attributed to the inhibition of key enzymes involved in cancer progression and proliferation.
- Case Study : A study demonstrated that specific indazole derivatives could inhibit the growth of breast cancer cells by targeting the PI3K/Akt signaling pathway .
Antibacterial Activity
Indazole derivatives have also been evaluated for their antibacterial properties. The presence of electron-withdrawing groups on the phenyl ring enhances their interaction with bacterial targets.
- Efficacy : Compounds have shown activity against both gram-positive and gram-negative bacteria.
- Comparison : Some derivatives were found to be more potent than traditional antibiotics, suggesting their potential as novel antibacterial agents .
Anti-inflammatory Activity
The anti-inflammatory effects of indazoles are linked to their ability to inhibit cyclooxygenase (COX) enzymes and other inflammatory mediators.
- Research Findings : Studies indicate that these compounds can reduce inflammation markers in vitro and in vivo models.
- Mechanism : The anti-inflammatory action is primarily due to the suppression of prostaglandin synthesis .
Antiprotozoal Activity
The antiprotozoal properties of 2H-indazole derivatives are particularly noteworthy, with several studies highlighting their effectiveness against protozoan pathogens.
-
In Vitro Studies : Compounds were tested against Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. Results showed that many indazole derivatives had IC50 values significantly lower than metronidazole, a commonly used treatment .
Compound Target Protozoa IC50 (µM) Comparison to Metronidazole Compound 18 G. intestinalis 0.058 12.8 times more active Compound 10 E. histolytica 0.045 15 times more active Compound 15 T. vaginalis 0.067 Comparable - Structure-Activity Relationship (SAR) : The presence of specific substituents on the phenyl rings was found to enhance activity against protozoa, underscoring the importance of chemical modifications in developing more effective treatments .
Q & A
Basic: What are the key safety protocols for handling 3-chloro-2-(4-chlorophenyl)-4,5,6,7-tetrahydro-2H-indazole in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Wear protective gloves, goggles, and lab coats to avoid skin/eye contact. Use fume hoods to minimize inhalation risks .
- Waste Management: Segregate chemical waste and dispose via certified hazardous waste handlers to prevent environmental contamination .
- Storage: Store in airtight, light-resistant containers at 2–8°C to prevent degradation. Avoid exposure to moisture due to potential hydrolysis of the tetrahydroindazole ring .
Basic: What synthetic routes are commonly used to prepare 3-chloro-2-(4-chlorophenyl)-4,5,6,7-tetrahydro-2H-indazole derivatives?
Answer:
- Cyclocondensation: React substituted benzaldehydes (e.g., 4-chlorobenzaldehyde) with amino-triazole derivatives in ethanol under reflux (4–6 hours) with catalytic acetic acid. Post-reaction, solvent removal under reduced pressure yields the crude product, which is purified via recrystallization .
- Reductive Cyclization: Use transition metal catalysts (e.g., Pd/C) to cyclize nitro or hydrazine precursors in tetrahydrofuran (THF) under hydrogen atmosphere .
Basic: Which analytical techniques are critical for characterizing the structure of this compound?
Answer:
- X-ray Crystallography: Resolve the crystal structure to confirm regiochemistry and chlorine substituent positions .
- Spectroscopy:
- NMR: Use - and -NMR to identify proton environments (e.g., tetrahydro ring protons at δ 1.5–2.5 ppm) and aromatic chlorophenyl signals .
- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H] at m/z 293.05 for CHClN) .
Advanced: How can late-stage C–H functionalization enhance the bioactivity of 2H-indazole derivatives?
Answer:
- C3 Functionalization: Employ Ag(I)/NaSO-mediated radical pathways to introduce alkyl/acyl groups at the C3 position, enhancing pharmacological diversity. For example, Hantzsch esters serve as radical reservoirs for regioselective alkylation .
- Ortho C2’ Functionalization: Use Pd-catalyzed C–H activation to modify the benzene ring, enabling the introduction of electron-withdrawing groups (e.g., –NO) to modulate electronic properties .
Advanced: How can regioselective alkylation be achieved at the indazole core?
Answer:
- Radical-Mediated Alkylation: Optimize reaction conditions (e.g., 20 mol% AgNO, 2 equiv. NaSO in DMF at 60°C) to selectively alkylate the C3 position. This method tolerates diverse substituents (e.g., methyl, benzyl) without requiring directing groups .
- Photocatalysis: Use visible light (450 nm) with 4CzIPN as a photocatalyst to activate C–H bonds for arylation, avoiding metal residues .
Advanced: How should researchers address contradictions in synthetic or spectroscopic data?
Answer:
- Iterative Validation: Cross-check NMR and HRMS data with computational models (e.g., density functional theory (DFT) for predicting chemical shifts) .
- Reproducibility Testing: Repeat reactions under varied conditions (e.g., solvent polarity, temperature) to identify kinetic vs. thermodynamic products .
Advanced: What strategies enable remote functionalization of the tetrahydroindazole scaffold?
Answer:
- Directed C–H Activation: Install pyridine or quinoline directing groups at the N1 position to facilitate palladium-catalyzed meta-C–H arylation on the benzene ring .
- Electrochemical Methods: Apply anodic oxidation to generate reactive intermediates for coupling with alkenes or alkynes at the tetrahydro ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
